molecular formula C6H3ClN2 B017897 3-Chloro-4-cyanopyridine CAS No. 68325-15-5

3-Chloro-4-cyanopyridine

Cat. No. B017897
CAS RN: 68325-15-5
M. Wt: 138.55 g/mol
InChI Key: JLLJPPBGJVCFGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

An unexpected and efficient synthesis of 3-chloro-4-cyanopyridine involves the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride, yielding 3-chloro-4-cyanopyridine in good yield. This method contrasts the expected chlorination at the 2-position, demonstrating a surprising regioselectivity towards the 3-position with a mechanistic interpretation suggesting a chloride attack at the 4-position (J. Rokach & Y. Girard, 1978).

Molecular Structure Analysis

The crystal structures of related cyanopyridine compounds have been extensively studied, revealing insights into their molecular arrangements and interactions. For example, the crystal structures of 2- and 3-cyanopyridine isomers were determined using low-temperature X-ray single crystal experiments, providing a comparison that includes 4-cyanopyridine (R. Kubiak, J. Janczak, & M. Śledź, 2002).

Chemical Reactions and Properties

The reactivity of 3-chloro-4-cyanopyridine with nucleophilic reagents has been explored, showcasing its ability to form stable σ-adducts at specific positions when reacted with S-, C-, and N-nucleophiles. This indicates its versatile reactivity and potential applications in synthesizing more complex molecules (A. Ivanov et al., 2002).

Scientific Research Applications

Anticancer Drug Development

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 3-Cyanopyridine derivatives have been synthesized and assessed for their cytotoxic activity against human cancer cell lines .
  • Methods of Application : A series of novel 3-cyanopyridine derivatives were synthesized and their activities were evaluated against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines .
  • Results : Compounds 5c and 5e exhibited promising cytotoxicity against all the tested cell lines. They induced cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .

Biotransformation to Nicotinic Acid

  • Scientific Field : Bioprocess and Biosystems Engineering .
  • Application Summary : 3-Cyanopyridine has been transformed to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12 .
  • Methods of Application : The Gordonia terrae was subjected to chemical mutagenesis to improve the catalytic efficiency of its nitrilase for conversion of 3-cyanopyridine to nicotinic acid .
  • Results : 100% conversion of 100 mM 3-cyanopyridine was achieved in potassium phosphate buffer (0.1 M, pH 8.0) at 40 °C in 15 min. The whole-cell nitrilase of the mutant MN12 exhibited higher rate of product formation and volumetric productivity .

Manufacturing of Niacinamide & Niacin (Vitamin B3)

  • Scientific Field : Nutritional Biochemistry .
  • Application Summary : 3-Cyanopyridine is used in the manufacturing of Niacinamide & Niacin, both forms of Vitamin B3 .
  • Results : The outcome is the production of Niacinamide & Niacin, which are essential nutrients used in various health supplements and pharmaceuticals .

Synthesis of Pymetrozine

  • Scientific Field : Agrochemistry .
  • Application Summary : 3-Cyanopyridine is used in the synthesis of Pymetrozine, an insecticide used in agriculture .
  • Results : The outcome is the production of Pymetrozine, an effective insecticide used to protect crops .

Synthesis of 2 Chloro Nicotinic Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3-Cyanopyridine is used in the synthesis of 2 Chloro Nicotinic Acid, a compound used in various chemical reactions .
  • Results : The outcome is the production of 2 Chloro Nicotinic Acid, a useful compound in organic synthesis .

Synthesis of 3-Aminomethylpyridine

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3-Cyanopyridine is used in the synthesis of 3-Aminomethylpyridine, a compound used in various chemical reactions .
  • Results : The outcome is the production of 3-Aminomethylpyridine, a useful compound in organic synthesis .

Ligand in Transition Metal Complexes

  • Scientific Field : Inorganic Chemistry .
  • Application Summary : 3-Cyanopyridine can act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom, or as a bidentate ligand via both nitrogen atoms, resulting in a linear bridge between two metal atoms .
  • Methods of Application : Seven new polymeric transition metal compounds were synthesized using 3-cyanopyridine as a ligand .
  • Results : The compounds exhibited different structures based on whether 3-cyanopyridine acted as a monodentate or bidentate ligand .

Synthesis of Trifluoromethylpyridines

  • Scientific Field : Organic Chemistry .
  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, synthesized from 3-cyanopyridine, have found applications in the agrochemical and pharmaceutical industries .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

3-Chloro-4-cyanopyridine is harmful if swallowed or inhaled, and toxic in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

3-Chloro-4-cyanopyridine has potential applications in the development of new drugs, particularly in combating multidrug-resistant pathogens . Its unique properties make it a versatile scaffold for the design of next-generation therapeutics .

properties

IUPAC Name

3-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLJPPBGJVCFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443311
Record name 3-Chloro-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-cyanopyridine

CAS RN

68325-15-5
Record name 3-Chloro-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-cyanopyridine N-oxide (30 g, 0.25 mol), phosphorous oxychloride (96 ml, 0.35 mol) and phosphorous pentachloride (72 g, 0.38 mol) was refluxed at 120°-130° C. for 6 hours and then stirred at room temperature for 12 hours. The reaction mixture was slowly poured into a mixture of ice/Na2CO3 /K2CO3 and was extracted with chloroform (4×250 ml). The solvent was removed in vacuo and the residue was purified by column chromatography on silica eluting with 50% ether/hexanes to afford 8.4 g (24%) of 2-chloro-4-cyanopyridine, m.p. 69.5°-70.5° C. and 10.5 g (30%) of 3-chloro-4-cyanopyridine, m.p. 71.5°-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice Na2CO3 K2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by a modified procedure based on the method of J. Rokach and Y. Girard, J. Heterocycl. Chem. 1978, 15, 683–684. 4-Cyanopyridine-N-oxide (250 g, 2.08 mol) was added portionwise to a stirred suspension of PCl5 (599.94 g, 2.88 mol) and POCl3 (800 mL, 8.71 mol) at 20° C. under nitrogen, in a reactor fitted with a reflux condensor. During the addition the temperature rose to 41° C. The mixture was stirred at 100° C. for 3 h then cooled to 95° C. and transferred to a mixture of 6M HCl (200 mL) and a 6:4 mixture of ice and water (5994 g) at such a rate that the temperature stayed below 15° C. (about 35 min). The resulting brown solution was cooled to below 5° C. and taken to pH 4.15 by adding 33% aqueous NaOH (about 4.5 L), keeping the temperature below 5° C. The resulting beige precipitate was filtered and washed thoroughly with water (4×500 mL), sucking as dry as possible. The residue was suspended in water (1.5 L) and n-heptane (7 L) and stirred at 30° C. for 1 h. The aqueous phase was separated and extracted further with n-heptane (2×2 L), stirring for 30 min each time at 30° C. The combined heptane layers were combined, dried (Na2SO4, 136 g), filtered and the resulting solution was concentrated under reduced pressure to a weight of 1.9 kg (about 3 L), at which point the product began to crystallise. The mixture was cooled to 0° C., stirred for 1.5 h then the product was filtered, washed with cold n-heptane (2×125 mL) and dried at room temperature in a circulating air drier to give the product (129.08 g, 44.8%) as a crystalline solid; m.p. 73.4° C.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
599.94 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
reactant
Reaction Step Three
Name
Quantity
5994 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
J Rokach, Y Girard - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
… Reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride gave 3-chloro-4-cyanopyridine in good yield in sharp contrast to the expected chlorination …
Number of citations: 24 onlinelibrary.wiley.com
RS Dainter, L Julia, H Suschitzky… - Journal of the Chemical …, 1982 - pubs.rsc.org
Nucleophiles react with tetrachloro-4-cyanopyridine by replacement of chlorine rather than by reactions involving the cyano-group. With o-dihydroxybenzene, o-phenylenediamine, and …
Number of citations: 9 pubs.rsc.org
W SINSIRI - 2004 - thesis.swu.ac.th
… The product from such reaction was 3-chloro-4-cyanopyridine 26 in good yields. A mechanistic interpretation of the result was proposed via a chloride attack at the 4-position of …
Number of citations: 0 thesis.swu.ac.th
RAF Rarig, MN Tran… - Journal of the American …, 2013 - ACS Publications
… began with chlorination of commercially available 4-cyanopyridine 2 via lithiation with LiTMP and subsequent treatment with hexachloroethane in THF to afford 3-chloro-4-cyanopyridine…
Number of citations: 24 pubs.acs.org
X Xu, J Ren, Y Ma, H Liu, Q Rong, Y Feng… - Journal of Enzyme …, 2019 - Taylor & Francis
… The title compound was prepared from 3-chloro-4-cyanopyridine and 21b following the synthesis route of LBJ-01. Yellow solid (1.2 g, 43%). mp 206–209 C. …
Number of citations: 20 www.tandfonline.com
L Eggers, W Grahn - Synthesis, 1996 - thieme-connect.com
… the chlorine of 3-chloro-4-cyanopyridine can be replaced by different nucleophiles, eg alkoxides in DMF as solvent. We were interested to find out if 3-chloro-4-cyanopyridine 1-oxide (13…
Number of citations: 20 www.thieme-connect.com
V Bertini, F Buffoni, G Ignesti, N Picci… - Journal of medicinal …, 2005 - ACS Publications
The first substratelike, reversible inhibitors of different copper amine oxidases (CAOs) with IC 50 (M) as low as 2.0 × 10 -8 corresponding to derivatives of 4-aminomethylpyridine with …
Number of citations: 20 pubs.acs.org
F Kobayashi, M Fujita, T Ide, Y Ito, K Yamashita… - ACS …, 2020 - ACS Publications
… For example, the model substrate 2a and a tertiary amine bearing a furyl group underwent the reaction with 3-chloro-4-cyanopyridine under the standard catalytic conditions to give the …
Number of citations: 36 pubs.acs.org
F Leroy, M Bigan, D Blondeau - Synthetic communications, 1997 - Taylor & Francis
… 3-benzvloxv-4-cyano~y ridine 9 Sodium hydride (60% in oil, 3 g, 75 mmol) is dissolved in benzyl alcohol (50 mL) under nitrogen and 3-chloro-4-cyanopyridine 8 (8 g, 57.8 mmol) in …
Number of citations: 5 www.tandfonline.com
J Becher - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter presents chemistry of pyridine and its derivatives. The use of palladium as catalyst for the preparation of 2-pyridones from 5-methyl-or 5-phenyl-2,4-…
Number of citations: 0 www.sciencedirect.com

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